3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde
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Description
3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde is a pyrazole derivative, a class of compounds known for their significant importance in various areas of chemistry and industry . Pyrazole derivatives have been shown to interact with a variety of biological targets, including 5-HT3A receptors, allosteric inhibitors, and others . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives, including 5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, can be used as building blocks in organic synthesis to create more valuable and bioactive molecules . They can be used to achieve pyrazole fused/linked heterocyclic skeletons by employing different organic transformations
Result of Action
The investigation of pyrazole derivatives has resulted in the formation of a range of biologically potent heterocyclic structures . Derivatives synthesized from pyrazole carbaldehydes have demonstrated favourable biological uses like 5-HT3A receptor antagonists, allosteric inhibitors, insecticidal activity, antioxidant, antifungal, antiproliferative and antimicrobial
Biochemical Analysis
Biochemical Properties
5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, as a pyrazole derivative, can interact with a variety of enzymes, proteins, and other biomoleculesPyrazole derivatives have been shown to be used as building blocks in organic synthesis to create more valuable and bioactive molecules .
Cellular Effects
Pyrazole derivatives have been shown to have a range of biological activities, including acting as 5-HT3A receptor antagonists, allosteric inhibitors, and showing insecticidal, antioxidant, antifungal, antiproliferative, and antimicrobial activities .
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Metabolic Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical reactions .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Properties
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11-8(6-12)5-9(10-11)7-3-4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGMMBSLTIKWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.